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2,2-Difluoro-5-isocyanato-1,3-benzodioxole

Cat. No.: B3043151
CAS No.: 75289-25-7
M. Wt: 199.11 g/mol
InChI Key: QKWPPMDZJABPHA-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Benzodioxole Scaffolds in Organic and Materials Chemistry

The 1,3-benzodioxole (B145889) scaffold is a structural motif present in numerous natural products and pharmaceuticals. mdpi.com The introduction of fluorine atoms, particularly the difluoromethylenedioxy group, profoundly alters the electronic properties and metabolic stability of the parent molecule. ontosight.aicore.ac.uk Fluorinated benzodioxoles are recognized as valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. google.comgoogle.com The high electronegativity of fluorine can enhance the biological activity and bioavailability of compounds. ontosight.ai Specifically, the 2,2-difluoro-1,3-benzodioxole (B44384) moiety is a key building block for creating more complex molecules with potential applications in medicinal chemistry and materials science. ontosight.ai

Significance of the Isocyanate Functional Group in Synthetic Transformations and Polymer Chemistry

The isocyanate group (–N=C=O) is a highly reactive functional group, making it a cornerstone of synthetic and polymer chemistry. doxuchem.coml-i.co.uk Its primary significance lies in its reaction with nucleophiles, most notably with alcohols to form urethane (B1682113) linkages and with amines to form urea (B33335) linkages. These reactions are fundamental to the production of a vast array of polymeric materials, including polyurethanes, which are used in foams, coatings, and elastomers. doxuchem.coml-i.co.uk The versatility of the isocyanate group allows for the precise design of polymer backbones and the introduction of specific functionalities. researchgate.net

Rationale for Investigating 2,2-Difluoro-5-isocyanato-1,3-benzodioxole

The investigation into this compound is driven by the synergistic potential of its two key structural features. The fluorinated benzodioxole core offers a platform with unique electronic properties, enhanced stability, and potential bioactivity. ontosight.ai The isocyanate group provides a reactive handle for a multitude of chemical transformations, particularly in the realm of polymer synthesis. doxuchem.com The combination of these two components in a single molecule is hypothesized to enable the development of advanced polymers and materials with novel properties, such as enhanced thermal stability, chemical resistance, and specific surface properties, all attributable to the fluorine content. nih.gov

Overview of Research Scope and Academic Contributions

While direct academic literature on this compound is not extensively available, the research scope can be inferred from the well-established chemistry of its constituent parts. The synthesis of this compound would likely proceed through the corresponding amine, 5-amino-2,2-difluoro-1,3-benzodioxole, a known intermediate. thermofisher.comscbt.com The conversion of this amine to the isocyanate would likely employ standard phosgenation or related methodologies.

Academic contributions in the broader fields of fluorinated compounds and isocyanate chemistry provide a strong foundation for understanding the potential of this molecule. Research on fluorinated polyurethanes, for instance, highlights the benefits of incorporating fluorine to achieve desirable material properties. nih.gov The study of this specific molecule would represent a logical progression in the field, aiming to create specialized monomers for high-performance polymers.

Interactive Data Tables

Table 1: Properties of 2,2-Difluoro-1,3-benzodioxole Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Application
2,2-Difluoro-1,3-benzodioxoleC₇H₄F₂O₂158.101583-59-1Intermediate for pharmaceuticals and agrochemicals
5-Amino-2,2-difluoro-1,3-benzodioxoleC₇H₅F₂NO₂173.121544-85-0Pharmaceutical intermediate
2,2-Difluoro-1,3-benzodioxole-5-carbonitrileC₈H₃F₂NO₂183.11135132-34-2Chemical intermediate
2,2-Difluoro-5-formylbenzodioxoleC₈H₄F₂O₃186.11656-42-8Chemical intermediate

Table 2: Key Reactions of the Isocyanate Functional Group

ReactantProductLinkage FormedSignificance
Alcohol (R-OH)Urethane-NH-CO-O-Formation of polyurethanes
Amine (R-NH₂)Urea-NH-CO-NH-Formation of polyureas
Water (H₂O)Amine + CO₂(Carbamic acid intermediate)Blowing agent in foam production

Detailed Research Findings

While specific research findings on this compound are not yet prevalent in published literature, the synthetic pathway is well-trodden in organic chemistry. The synthesis would commence with 2,2-difluoro-1,3-benzodioxole, which can be prepared from 2,2-dichloro-1,3-benzodioxole (B1313652). google.com Nitration of the benzodioxole followed by reduction would yield 5-amino-2,2-difluoro-1,3-benzodioxole. thermofisher.comscbt.com The final step, the conversion of the amine to the isocyanate, is classically achieved through phosgenation.

The reactivity of the target molecule is expected to be dominated by the isocyanate group. Its reaction with polyols would lead to the formation of fluorinated polyurethanes. nih.gov The presence of the difluorinated benzodioxole moiety in the polymer backbone would be anticipated to impart properties such as low surface energy, high thermal stability, and chemical resistance. nih.gov These characteristics are highly sought after in the development of advanced coatings, sealants, and specialty elastomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3F2NO3 B3043151 2,2-Difluoro-5-isocyanato-1,3-benzodioxole CAS No. 75289-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-5-isocyanato-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO3/c9-8(10)13-6-2-1-5(11-4-12)3-7(6)14-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWPPMDZJABPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=C=O)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75289-25-7
Record name 2,2-Difluoro-5-isocyanato-1,3-benzodioxole
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Synthetic Methodologies for 2,2 Difluoro 5 Isocyanato 1,3 Benzodioxole

Precursor Synthesis of the 2,2-Difluoro-1,3-benzodioxole (B44384) Core

A prevalent and well-documented method for synthesizing 2,2-difluoro-1,3-benzodioxole is through a halogen exchange (Halex) reaction, starting from its chlorinated counterpart, 2,2-dichloro-1,3-benzodioxole (B1313652). google.comgoogle.com This precursor can be prepared by methods such as the photochlorination of 1,2-methylenedioxybenzene or from pyrocatechol carbonate. google.comgoogle.com The core of this strategy involves the substitution of two chlorine atoms with fluorine atoms using a suitable fluorinating agent.

Several fluorinating systems have been employed for this transformation. One common approach utilizes anhydrous potassium fluoride (KF). google.com To facilitate the reaction, which can be slow, a catalyst is often employed. Catalysts such as potassium hydrogen fluoride (KHF₂), sodium hydrogen fluoride (NaHF₂), and cesium hydrogen fluoride (CsHF₂) have proven effective. google.comgoogleapis.com The reaction is typically conducted in a high-boiling point solvent, like tetramethylene sulfone, at elevated temperatures, generally between 100°C and 200°C. google.com For instance, heating 2,2-dichloro-1,3-benzodioxole with anhydrous KF in the presence of KHF₂ at 140°C can lead to complete conversion and high yields of the desired difluoro product. google.comgoogle.com

Another significant fluorination strategy involves the use of hydrogen fluoride (HF). googleapis.comgoogle.com This method can be performed at much lower temperatures, often between -10°C and 10°C. googleapis.comgoogle.com While effective, the use of liquid HF requires specialized equipment due to its corrosive nature. googleapis.com In one example, 2,2-dichloro-1,3-benzodioxole is added continuously to hydrogen fluoride in an autoclave at 0°C, achieving a high yield after distillation. google.com

Table 1: Comparative Data on Fluorination of 2,2-Dichloro-1,3-benzodioxole

Fluorinating Agent Catalyst/Solvent Temperature Reaction Time Yield Reference
Potassium Fluoride (KF) KHF₂ / Tetramethylene sulfone 140°C 8 hours 83% google.comgoogle.com
Hydrogen Fluoride (HF) Autoclave (no solvent specified) 0°C 2-3 hours (addition) 86% google.com
Potassium Fluoride (KF) KHF₂ 140°C 7 hours N/A (Conversion 100%) google.com

De novo synthesis refers to the construction of the target molecule from basic, readily available starting materials. For the 2,2-difluoro-1,3-benzodioxole core, this process typically begins with catechol (1,2-dihydroxybenzene) or its derivatives. The synthesis of the key intermediate, 2,2-dichloro-1,3-benzodioxole, can be considered a part of this pathway. One established method involves the reaction of pyrocatechol carbonate with a chlorinating agent. google.comgoogle.com Pyrocatechol carbonate itself is derived from catechol.

A more direct route to the core structure involves the reaction of 1,3-benzodioxole (B145889) with chlorine in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, to yield 2,2-dichloro-1,3-benzodioxole. google.com This chlorinated intermediate is then subjected to fluorination as described previously. This multi-step sequence, starting from 1,3-benzodioxole, represents a practical de novo pathway to the desired difluorinated core. google.com

Advances in synthetic methodology aim to improve the efficiency, safety, and scalability of the synthesis of the 2,2-difluorobenzodioxole core. These advancements often focus on optimizing the crucial chlorination and fluorination steps. For example, the choice of solvent in the initial chlorination of 1,3-benzodioxole is critical. Using benzotrifluoride as a solvent has been shown to be advantageous over others like dichlorobenzotrifluoride, as its boiling point is sufficiently different from the product, simplifying separation by distillation. google.com

In the fluorination step, the development of catalytic systems represents a significant advance over stoichiometric reagents or the use of hazardous liquid HF. The in-situ generation of the KHF₂ catalyst from KF in the presence of small amounts of water or a strong acid is one such refinement. google.comgoogleapis.com This approach avoids the need to handle the catalyst directly and allows for precise control over its concentration. googleapis.com Furthermore, the use of phase-transfer catalysts in conjunction with fluorinating agents can enhance reaction rates and efficiency, although specific examples for this substrate are less commonly documented in the provided literature. The combination of optimized solvents for chlorination and efficient catalytic systems for fluorination constitutes an advanced and industrially viable approach to the 2,2-difluorobenzodioxole moiety. googleapis.comgoogle.com

Introduction of the Isocyanato Functional Group

Once the 2,2-difluorobenzodioxole core is functionalized with a suitable handle, typically a carboxylic acid group at the 5-position (2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid), the next stage is the introduction of the isocyanate group. echemi.com This transformation is most commonly achieved through rearrangement reactions that are known to be efficient and tolerant of various functional groups.

The Curtius rearrangement is a cornerstone reaction for converting carboxylic acids into isocyanates. nih.govnih.gov First described by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org The isocyanate is a stable intermediate that can be isolated. nih.govmasterorganicchemistry.com

Activation of the Carboxylic Acid : The carboxylic acid is first converted into a more reactive derivative, typically an acyl chloride, by reacting it with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govchemistrysteps.com

Formation of the Acyl Azide : The activated acyl derivative is then treated with an azide source, such as sodium azide (NaN₃), to form the corresponding acyl azide. nih.govpurpatents.com

Thermal Rearrangement : The acyl azide is heated in an inert solvent, causing it to lose a molecule of dinitrogen (N₂) and rearrange to form the isocyanate. wikipedia.orgchemistrysteps.com

The reaction is known for its reliability and the fact that the rearrangement occurs with full retention of the migrating group's configuration. wikipedia.org

Historically, the industrial production of isocyanates has relied heavily on the use of phosgene, a highly toxic and corrosive gas. acs.orgnih.gov Consequently, there is significant interest in developing safer, phosgene-free synthetic routes. The Curtius rearrangement is inherently a phosgene-free method and represents a key alternative. purpatents.com

Modern variations of the Curtius rearrangement have been developed to improve safety and convenience, often by avoiding the isolation of the potentially explosive acyl azide intermediate. One-pot procedures are particularly favored. A widely used reagent for this purpose is diphenylphosphoryl azide (DPPA). tandfonline.comtandfonline.com This method allows for the direct conversion of a carboxylic acid to an isocyanate in a single step. The carboxylic acid is typically treated with DPPA in the presence of a base, such as triethylamine or the non-volatile 1,8-bis(dimethylamino)naphthalene, and heated. tandfonline.comtandfonline.com The reaction proceeds via an in-situ generated acyl azide, which then undergoes the Curtius rearrangement. tandfonline.com This one-pot approach is considered a mild, efficient, and high-yielding phosgene-free route to isocyanates. tandfonline.comorganic-chemistry.org

Table 2: Selected Reagents for Phosgene-Free Isocyanate Synthesis from Carboxylic Acids

Method Reagent(s) Key Intermediate Characteristics Reference
Classical Curtius Thionyl Chloride, Sodium Azide Isolated Acyl Azide Multi-step process, requires isolation of potentially hazardous intermediate. nih.govchemistrysteps.com
One-Pot Curtius (DPPA) Diphenylphosphoryl Azide (DPPA), Base In-situ Acyl Azide Single step, avoids isolation of acyl azide, generally high-yielding. tandfonline.comtandfonline.com
One-Pot Curtius (Chloroformate) Phenyl Chloroformate, Sodium Azide In-situ Acyl Azide Efficient one-pot method compatible with various functional groups. organic-chemistry.org

Catalytic and Mild Conditions for Isocyanato Group Installation

The conversion of the precursor, 5-Amino-2,2-difluoro-1,3-benzodioxole, to the target isocyanate under catalytic and mild conditions is a key objective to enhance safety and process efficiency. Traditional methods often rely on the highly toxic and corrosive reagent phosgene (COCl₂). However, contemporary research focuses on phosgene-free pathways that utilize catalysts to achieve the transformation under less harsh conditions. acs.org

One prominent strategy involves the use of phosgene surrogates like triphosgene, a solid and therefore safer alternative, in conjunction with a catalyst. Another significant non-phosgene approach is the catalyzed decomposition of carbamates. nih.gov In this two-step process, the parent amine first reacts with a carbonyl source, such as dimethyl carbonate (DMC) or urea (B33335), to form a stable carbamate (B1207046) intermediate. nih.govresearchgate.net This intermediate is then thermally decomposed, often in the presence of a metal catalyst, to yield the desired isocyanate and a recyclable alcohol byproduct. nih.gov Various metal catalysts, particularly those based on zinc, have shown high activity for this decomposition step. acs.org

Furthermore, oxidative carbonylation of the amine precursor using carbon monoxide in the presence of a transition metal catalyst, such as palladium, represents another catalytic route. acs.org These methods aim to reduce the hazards associated with traditional isocyanate synthesis while operating at lower temperatures and pressures.

Method Carbonyl Source Typical Catalysts Conditions Byproducts
Carbamate DecompositionDimethyl Carbonate (DMC), UreaZinc Compounds (e.g., ZnO), Lewis AcidsThermal, CatalyticMethanol, Ammonia
Oxidative CarbonylationCarbon Monoxide (CO)Palladium, Rhodium ComplexesCatalytic, OxidativeWater
Phosgene SurrogatesTriphosgeneTertiary AminesMild TemperatureHCl (scavenged by base)

This table presents generalized catalytic methods applicable for the conversion of an aromatic amine to an isocyanate.

Green Chemistry Principles in the Synthesis of 2,2-Difluoro-5-isocyanato-1,3-benzodioxole

The application of green chemistry principles to the synthesis of this compound is critical for developing sustainable and environmentally responsible manufacturing processes. The primary goal is to minimize or eliminate the use and generation of hazardous substances. This involves a shift away from classical stoichiometric reagents like phosgene towards catalytic, atom-economical, and safer alternatives. researchgate.net

Solvent-Free and Reduced-Solvent Methodologies

Eliminating or reducing the use of volatile organic solvents is a cornerstone of green chemistry. For the synthesis of this compound, several strategies can be employed. The thermal decomposition of a solid carbamate precursor can potentially be carried out under solvent-free, melt conditions, which reduces waste and simplifies product purification. ccspublishing.org.cn This approach, however, requires careful control of temperature to prevent side reactions.

Another approach is the use of greener solvents. For instance, dimethyl carbonate (DMC), which can serve as a reactant in carbamate formation, can also function as the reaction solvent, thereby reducing the need for additional hazardous solvents. researchgate.net Research into solvent-free polyurethane synthesis highlights the viability of prepolymer formation without solvents, a principle that can be extended to the synthesis of the isocyanate monomer itself. ccspublishing.org.cn

Approach Description Advantages Challenges
Melt Polycondensation/Decomposition The reaction is carried out in a molten state without any solvent. No solvent waste, high reactant concentration.High temperatures may be required, potential for thermal degradation.
Use of Green Reagents as Solvents Utilizing a reactant, such as Dimethyl Carbonate (DMC), as the solvent medium. researchgate.netReduces the number of components, simplifies processing.Reactant/solvent must be easily separable from the product.

This interactive table summarizes solvent-reduction strategies applicable to isocyanate synthesis.

Atom-Economical and Sustainable Synthetic Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the final product. The ideal synthesis incorporates all atoms from the starting materials into the desired molecule.

The traditional phosgenation of an amine has poor atom economy, as it generates two equivalents of hydrogen chloride (HCl) as a byproduct for every isocyanate group formed.

Phosgenation: R-NH₂ + COCl₂ → R-NCO + 2 HCl

In contrast, methods like the Curtius rearrangement offer significantly better atom economy. organic-chemistry.orgrsc.org In this reaction, a carboxylic acid is converted to an acyl azide, which then rearranges upon heating to the isocyanate, releasing only nitrogen gas (N₂), a harmless byproduct. wikipedia.org

Curtius Rearrangement: R-COOH → R-CON₃ → R-NCO + N₂

This makes the Curtius rearrangement a highly atom-economical and sustainable alternative, provided the acyl azide intermediate can be handled safely. researchgate.net Another sustainable approach is the urea route, where an amine reacts with urea to form a carbamate, which then decomposes to the isocyanate. The only byproduct is ammonia (NH₃), which can potentially be recycled to produce urea, creating a "zero-emission" cycle. nih.gov

Synthetic Route Reactants Key Intermediate Byproducts Atom Economy
PhosgenationAmine, PhosgeneCarbamoyl chlorideHClPoor
Carbamate Decomposition (DMC)Amine, Dimethyl CarbonateCarbamateCH₃OHGood
Urea MethodAmine, UreaCarbamateNH₃Very Good (if NH₃ is recycled)
Curtius RearrangementCarboxylic AcidAcyl azideN₂Excellent

This table provides a comparative overview of the atom economy for different isocyanate synthesis strategies.

Exploration of Biocatalytic or Organocatalytic Approaches

The use of biocatalysts or metal-free organocatalysts represents an advanced frontier in green chemical synthesis. While biocatalytic methods for direct isocyanate formation are not yet well-established, organocatalysis offers promising alternatives to metal-based systems.

Organocatalysts, such as strong non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or guanidine derivatives, can effectively catalyze the formation of carbamates from amines and various carbonyl sources. tandfonline.com For instance, the reaction between an amine and carbon dioxide can be facilitated by an organocatalyst to form a carbamic acid, which can then be dehydrated to the isocyanate.

Furthermore, chiral organocatalysts, such as C₂-symmetric BisAmidine (BAM) catalysts, have been developed for enantioselective reactions involving isocyanates, demonstrating the potential for precise molecular control using metal-free systems. nih.govnih.gov The development of organocatalysts for the direct, mild conversion of 5-Amino-2,2-difluoro-1,3-benzodioxole to its isocyanate derivative could lead to highly efficient and selective processes, avoiding issues of metal contamination and toxicity. tandfonline.com

Chemical Reactivity and Reaction Mechanisms of 2,2 Difluoro 5 Isocyanato 1,3 Benzodioxole

Fundamental Reactivity of the Isocyanate Group

The isocyanate group is a highly reactive functional group characterized by a carbon atom double-bonded to both a nitrogen and an oxygen atom. This arrangement makes it a versatile electrophile in numerous chemical transformations.

Electrophilic Nature and Resonance Structures of the Isocyanato Group

The significant reactivity of the isocyanate group in 2,2-Difluoro-5-isocyanato-1,3-benzodioxole stems from the pronounced electrophilic character of the central carbon atom. This electrophilicity is a result of the high electronegativity of the adjacent oxygen and nitrogen atoms, which pull electron density away from the carbon.

This effect is further amplified by the 2,2-difluoro-1,3-benzodioxole (B44384) moiety. The two fluorine atoms are strongly electron-withdrawing, which enhances the partial positive charge on the isocyanate carbon, making it even more susceptible to nucleophilic attack compared to alkyl or simple aryl isocyanates.

The electronic distribution within the isocyanate group can be represented by several resonance structures, which illustrate the delocalization of electrons and the partial charges on the atoms.

Table 1: Major Resonance Structures of the Isocyanate Group
Structure NumberResonance StructureDescription
IR−N=C=OThe most common representation with a neutral charge distribution.
IIR−N+≡C−O-Highlights the positive charge on the nitrogen and a negative charge on the more electronegative oxygen atom.
IIIR−N-−C+=OIllustrates the significant positive charge (electrophilicity) on the carbon atom, making it the primary site for nucleophilic attack.

Resonance structure III is particularly important as it explicitly shows the electron-deficient nature of the carbon atom, which is the key to the isocyanate group's reactivity.

Nucleophilic Addition Reactions

The primary mode of reaction for this compound is the nucleophilic addition to the carbonyl carbon of the isocyanate group. A wide variety of nucleophiles containing active hydrogen atoms can participate in this reaction.

In the presence of water, this compound undergoes hydrolysis. The reaction proceeds in two main steps. First, the water molecule acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes, eliminating carbon dioxide to yield a primary amine (2,2-Difluoro-1,3-benzodioxol-5-amine). ebrary.netresearchgate.net

The newly formed amine is a potent nucleophile and can readily react with another molecule of the starting isocyanate. ebrary.net This second reaction results in the formation of a symmetrically disubstituted urea (B33335), N,N'-bis(2,2-difluoro-1,3-benzodioxol-5-yl)urea. researchgate.net

Mechanism Steps:

Carbamic Acid Formation: H₂O attacks the isocyanate carbon.

Decarboxylation: The carbamic acid loses CO₂ to form a primary amine.

Urea Formation: The primary amine attacks a second isocyanate molecule.

Alcohols react with this compound in a nucleophilic addition reaction to form urethanes, also known as carbamates. kuleuven.beresearchgate.net The oxygen atom of the alcohol's hydroxyl group attacks the isocyanate carbon. A subsequent proton transfer results in the stable urethane (B1682113) linkage. nih.govnih.govresearchgate.net This reaction is fundamental to the formation of polyurethanes when diisocyanates and polyols are used. The reaction rate is influenced by the steric hindrance of the alcohol, with primary alcohols generally reacting faster than secondary alcohols. kuleuven.be

Table 2: General Mechanism for Urethane Formation
StepDescriptionReactantsProduct
1Nucleophilic attack of the alcohol oxygen on the isocyanate carbon.This compound + Alcohol (R'-OH)Zwitterionic Intermediate
2Proton transfer from the alcohol oxygen to the isocyanate nitrogen.Zwitterionic IntermediateUrethane (Carbamate)

Primary and secondary amines are highly reactive nucleophiles that readily add to the isocyanate group of this compound to form substituted ureas. researchgate.netcommonorganicchemistry.com The reaction mechanism is analogous to that with alcohols, involving the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate. researchgate.netorganic-chemistry.org This reaction is typically very fast and often proceeds without the need for a catalyst. ebrary.net The high reactivity of amines compared to alcohols makes this a highly efficient method for urea synthesis. researchgate.net

Cycloaddition Chemistry of Isocyanates (e.g., [2+2], [4+2])

Beyond simple nucleophilic additions, isocyanates can participate in cycloaddition reactions. These reactions are crucial for forming various heterocyclic structures.

[2+2] Cycloaddition: Isocyanates can react with electron-rich alkenes or imines to form four-membered rings like β-lactams or 1,3-diazetidin-2-ones, respectively. researchtrends.netresearchgate.net Mechanistically, these reactions can proceed through a concerted pathway or a stepwise pathway involving a zwitterionic or diradical intermediate, depending on the reactants and conditions. researchtrends.net For instance, the reaction of an isocyanate with an imine can lead to a 1,3-diazetidinone ring. Isocyanates can also dimerize via a [2+2] cycloaddition to form uretidinediones (cyclic dimers).

[4+2] Cycloaddition (Diels-Alder type): Isocyanates can also act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes. In this role, the C=N bond of the isocyanate typically participates in the reaction, leading to the formation of six-membered heterocyclic compounds. Vinyl isocyanates, for example, can undergo [4+2] cycloadditions with ynolates to produce 2-pyridones. elsevierpure.com

The specific cycloaddition pathways available to this compound would depend on the reaction partner and conditions, but its electrophilically activated isocyanate group makes it a plausible candidate for such transformations.

Influence of Fluorine Substitution on Isocyanate Reactivity

The reactivity of the isocyanate group (–N=C=O) in this compound is significantly modulated by the presence of the geminal difluoro group on the adjacent benzodioxole ring. These fluorine atoms exert powerful electronic effects that propagate through the aromatic system, altering the chemical behavior of the isocyanate functional group.

Fluorine is the most electronegative element, and its incorporation into organic molecules often leads to profound changes in their electronic properties. rsc.org In the case of this compound, the two fluorine atoms attached to the same carbon atom (a geminal arrangement) in the dioxole ring create a potent inductive electron-withdrawing effect. researchgate.netrsc.org This effect reduces the electron density of the entire benzodioxole ring system.

This electron deficiency is relayed through the fused benzene (B151609) ring to the isocyanate substituent. The cumulative effect is a significant increase in the electrophilicity of the carbonyl carbon atom in the isocyanate group. This heightened partial positive charge makes the isocyanate group more susceptible to attack by nucleophiles, such as alcohols or amines, which is the fundamental reaction in the formation of urethanes. The incorporation of strong electron-withdrawing substituents is a known strategy to modify the electronic structure and enhance the reactivity of functional groups in conjugated polymer systems. nih.gov

Table 1: Influence of Fluorine Substitution on Isocyanate Group Properties

PropertyNon-Fluorinated Analogue (e.g., 5-Isocyanato-1,3-benzodioxole)This compoundReason for Difference
Electron Density on Isocyanate Carbon StandardSignificantly DecreasedStrong inductive electron-withdrawing effect of the -CF2- group. nih.gov
Electrophilicity ModerateGreatly EnhancedReduced electron density increases the partial positive charge on the carbon atom.
Reactivity with Nucleophiles BaselineIncreasedEnhanced electrophilicity lowers the activation energy for nucleophilic attack.

The electron-withdrawing nature of the geminal difluoro group directly influences the kinetics of reactions involving the isocyanate moiety. By increasing the electrophilicity of the isocyanate carbon, the fluorine atoms lower the activation energy required for nucleophilic attack. Consequently, this compound is expected to exhibit faster reaction rates with nucleophiles like alcohols and amines compared to its non-fluorinated counterparts. Studies on other fluorinated molecules have demonstrated that the degree of fluorination can be modulated to tune reaction kinetics for specific applications. researchgate.net

The stereochemical outcomes of reactions involving this compound are primarily governed by the planar and rigid structure of the benzodioxole ring system. This rigidity limits the conformational freedom around the isocyanate group. However, fluorine substitution can introduce subtle yet significant stereoelectronic effects that influence the transition state of a reaction.

In studies of other fluorinated heterocyclic systems, such as difluorinated pyrrolidines, it has been shown that stereoelectronic effects like the gauche and anomeric effects can dictate conformational preferences. beilstein-journals.org For this compound, while the ring itself is rigid, the fluorine atoms can influence the orientation of an incoming nucleophile. This could be particularly relevant in reactions with chiral nucleophiles, where the electronic interactions involving the fluorine atoms could favor the formation of one diastereomer over another, leading to a degree of stereoselectivity.

Polymerization Behavior and Mechanisms

The dual functionality of the fluorinated benzodioxole ring and the highly reactive isocyanate group makes this compound a valuable monomer for creating advanced polymers. Its polymerization behavior can follow traditional isocyanate pathways or serve as a basis for developing precursors for non-isocyanate routes.

The most direct route to polymer synthesis using this compound is through polyaddition reactions to form fluorinated polyurethanes. nih.govmdpi.com In this process, the isocyanate acts as one monomer, while a polyol (a molecule with two or more hydroxyl groups), such as a diol, serves as the co-monomer.

The mechanism involves the nucleophilic attack of the hydroxyl group from the polyol on the highly electrophilic carbonyl carbon of the isocyanate group. This step-growth polymerization process repeats, linking monomer units together to form the long polymer chains characteristic of polyurethanes. The resulting polymer combines the properties of traditional polyurethanes with the unique attributes conferred by the fluorine content, such as high thermal stability, chemical resistance, and specific surface properties. mdpi.com

Table 2: Polyaddition Reaction for Fluorinated Polyurethane

Reactant A (Isocyanate)Reactant B (Polyol)Resulting PolymerKey Polymer Properties
This compoundAliphatic Diol (e.g., 1,4-Butanediol)Fluorinated Polyurethane with flexible segmentsImproved thermal stability, chemical inertness, hydrophobicity. nih.gov
This compoundPolyether Polyol (e.g., PTMG)Fluorinated Polyurethane ElastomerEnhanced oxidative and thermal stability compared to non-fluorinated analogues.
This compoundPolyester PolyolFluorinated Polyester PolyurethaneGood mechanical properties combined with high resistance to solvents and oils. mdpi.com

Concerns over the toxicity of isocyanate monomers have driven significant research into non-isocyanate polyurethane (NIPU) synthesis pathways. kobe-u.ac.jpdigitellinc.com While this compound is itself an isocyanate, its core chemical structure can be used to create alternative fluorinated precursors for NIPU routes.

A prominent NIPU pathway involves the ring-opening polyaddition of cyclocarbonates with amines. mdpi.comresearchgate.net A fluorinated precursor for this route could be synthesized from the 2,2-difluorobenzodioxole core. For instance, a corresponding fluorinated diepoxide could be carbonated to form a fluorinated telechelic bis(cyclocarbonate). mdpi.comresearchgate.net This fluorinated bis-CC could then react with a diamine to yield a fluorinated polyhydroxyurethane (FPHU), a type of NIPU.

More recently, a novel NIPU synthesis method has been developed using fluorinated carbonates as precursors. kobe-u.ac.jpeurekalert.org In this approach, a fluorinated biscarbonate reacts with a diamine in a polycondensation reaction to form the polyurethane. This method is noted for being environmentally friendly, avoiding catalysts and solvents, and allowing for the synthesis of high-quality, colorless NIPUs. kobe-u.ac.jp A fluorinated diol based on the 2,2-difluorobenzodioxole structure could be a starting material for creating such fluorinated carbonate precursors, thereby enabling a safer, isocyanate-free route to novel fluorinated polyurethanes. eurekalert.org

Derivatives and Analogues of 2,2 Difluoro 5 Isocyanato 1,3 Benzodioxole

Transformations of the Isocyanato Group

The isocyanato group is characterized by its susceptibility to nucleophilic attack, making it a valuable functional group for forming a variety of adducts. This reactivity allows for the straightforward synthesis of important classes of compounds such as carbamates, ureas, thioureas, and various heterocyclic systems.

The reaction of isocyanates with nucleophiles is a fundamental transformation in organic chemistry. Aryl isocyanates, such as 2,2-Difluoro-5-isocyanato-1,3-benzodioxole, readily react with alcohols and amines to form stable carbamate (B1207046) and urea (B33335) linkages, respectively.

Carbamate Formation: In the presence of an alcohol (R'-OH), the isocyanato group undergoes nucleophilic addition to yield a fluorinated carbamate. This reaction is often catalyzed by bases or certain organometallic compounds, such as dibutyltin (B87310) dilaurate, to increase the reaction rate. The process involves the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

Urea Formation: Similarly, the reaction with primary or secondary amines (R'R''NH) produces N,N'-disubstituted or N,N',N'-trisubstituted ureas. This reaction is typically rapid and often proceeds to completion at room temperature without the need for a catalyst. The amine's nitrogen atom acts as the nucleophile, attacking the isocyanate carbon to form a stable urea derivative. This method is a cornerstone for creating complex diaryl ureas, many of which are investigated for their biological activities.

Table 1: Hypothetical Carbamate and Urea Derivatives This table presents potential products from the reaction of this compound with various nucleophiles, based on established isocyanate reactivity.

Nucleophile (Reactant)Product ClassHypothetical Product Name
MethanolCarbamateMethyl (2,2-difluoro-1,3-benzodioxol-5-yl)carbamate
EthanolCarbamateEthyl (2,2-difluoro-1,3-benzodioxol-5-yl)carbamate
AnilineUrea1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-3-phenylurea
DiethylamineUrea1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-3,3-diethylurea

Further transformations of the isocyanato group allow for the synthesis of thioureas and biurets, which are structurally related to ureas.

Thiourea (B124793) Formation: While the most common route to thioureas involves the reaction of an amine with an isothiocyanate, they can also be formed from isocyanates. This can be achieved by reaction with an amine in the presence of a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, which facilitates the thionation of the carbonyl group. Alternatively, reaction with dithiocarbamate (B8719985) salts can also yield thiourea derivatives.

Biuret (B89757) Formation: Biurets are characterized by the presence of two urea moieties sharing a common nitrogen atom. They are synthesized by the reaction of an isocyanate with a pre-formed urea. In this reaction, a nitrogen atom of the urea acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This addition reaction extends the urea linkage, forming the biuret structure.

The isocyanate group is a valuable component in the synthesis of heterocyclic compounds through various cyclization reactions. These reactions can be either intramolecular, involving another functional group on the benzodioxole ring, or intermolecular, such as cycloadditions with other molecules.

Cycloaddition Reactions: Aryl isocyanates can participate as dienophiles or dipolarophiles in cycloaddition reactions. For example, they can undergo [2+2] cycloadditions with electron-rich alkenes or [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form four- or five-membered heterocyclic rings, respectively. Heating aryl isocyanates in N,N-dimethylformamide (DMF) has been shown to produce complex pentazaspiro decane-tetraones through a series of cycloaddition and dimerization steps. acs.org

Intramolecular Cyclization: If a suitable nucleophilic group is present at a position ortho to the isocyanate (i.e., the 4- or 6-position of the benzodioxole ring), intramolecular cyclization can occur. For instance, an ortho-amino or ortho-hydroxyl group can attack the isocyanate to form fused heterocyclic systems, such as benzimidazolones or benzoxazolinones. These reactions are often promoted by heat or a catalyst and provide a direct route to polycyclic structures.

Functionalization of the Benzodioxole Ring System

Beyond the reactions of the isocyanate group, the aromatic benzodioxole ring itself can be functionalized. Standard electrophilic aromatic substitution reactions allow for the introduction of a variety of substituents at different positions, further diversifying the range of accessible derivatives. The directing effects of the existing substituents—the electron-donating dioxole oxygens and the electron-withdrawing difluoromethyl and isocyanato groups—play a crucial role in determining the regioselectivity of these reactions.

Halogens can be introduced onto the benzodioxole ring through electrophilic aromatic substitution.

Bromination: The direct bromination of 2,2-difluoro-1,3-benzodioxole (B44384) can be achieved using bromine in a solvent like carbon tetrachloride, catalyzed by iron powder. prepchem.com This reaction yields 5-bromo-2,2-difluoro-1,3-benzodioxole. prepchem.com The 1,3-dioxole (B15492876) group is an ortho, para-director, and while the gem-difluoro group is deactivating, substitution occurs preferentially at the 5-position, which is para to one of the ring oxygens and meta to the other.

Iodination: Direct iodination of aromatic rings with molecular iodine is often slow due to the low electrophilicity of iodine. libretexts.org To facilitate the reaction, an oxidizing agent such as hydrogen peroxide or a copper salt is typically required. libretexts.org These agents oxidize I₂ to a more potent electrophilic species, notionally "I+", which can then react with the activated benzodioxole ring to yield iodo-substituted derivatives.

Cyano, formyl, and carboxyl groups are valuable functionalities that can be introduced onto the benzodioxole ring through various synthetic methods, often starting from a halogenated precursor or an amino group.

Carboxyl Group: The 5-carboxy derivative, 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid, can be synthesized from 5-bromo-2,2-difluoro-1,3-benzodioxole. The process involves the formation of a Grignard reagent by reacting the bromo-compound with magnesium, followed by quenching the organometallic intermediate with carbon dioxide gas. Acidic workup then yields the desired carboxylic acid.

Cyano Group: A common method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. nih.gov This would involve converting a precursor, 5-amino-2,2-difluoro-1,3-benzodioxole, into a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent treatment with a copper(I) cyanide salt would replace the diazonium group with a nitrile, yielding 2,2-difluoro-1,3-benzodioxole-5-carbonitrile.

Formyl Group: The formyl group can be introduced via the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and an N,N-disubstituted formamide (B127407) like DMF. organic-chemistry.orgwikipedia.orgcambridge.orgchemistrysteps.com As the benzodioxole ring is electron-rich, it is a suitable substrate for this type of formylation, which would likely occur at the 5-position. organic-chemistry.orgwikipedia.org

Table 2: Summary of Benzodioxole Ring Functionalizations This table outlines established and plausible synthetic routes to key functionalized derivatives.

Target CompoundStarting MaterialKey ReagentsReaction Type
5-Bromo-2,2-difluoro-1,3-benzodioxole2,2-Difluoro-1,3-benzodioxoleBr₂, FeElectrophilic Bromination prepchem.com
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid5-Bromo-2,2-difluoro-1,3-benzodioxole1. Mg; 2. CO₂; 3. H₃O⁺Grignard Carboxylation
2,2-Difluoro-1,3-benzodioxole-5-carbonitrile5-Amino-2,2-difluoro-1,3-benzodioxole1. NaNO₂, HCl; 2. CuCNSandmeyer Reaction nih.gov
2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde2,2-Difluoro-1,3-benzodioxolePOCl₃, DMFVilsmeier-Haack Formylation organic-chemistry.orgwikipedia.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) with Halogenated Precursors

The Suzuki-Miyaura reaction is a powerful and widely utilized method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.org This reaction is particularly valuable for synthesizing substituted biaryls, styrenes, and polyolefins under mild conditions that tolerate a wide range of functional groups. libretexts.orgnih.gov

The synthesis of derivatives of the 2,2-difluorobenzodioxole core can be effectively achieved by applying the Suzuki-Miyaura coupling to its halogenated precursors. While direct examples involving this compound precursors are specific, the reactivity of the broader halogenated benzodioxole system has been well-documented, providing a strong basis for its application to this specific scaffold.

A representative synthetic pathway involves the coupling of a brominated benzodioxole derivative with various arylboronic acids. For instance, (6-bromobenzo[d] ontosight.ainih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole has been successfully coupled with a diverse range of boronic acids using a Palladium(II) catalyst to yield the desired biaryl products. researchgate.networldresearchersassociations.com The reaction proceeds efficiently in the presence of a suitable base and ligand.

The general mechanism for the Suzuki-Miyaura coupling involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated benzodioxole precursor. wikipedia.orglibretexts.org

Transmetalation: The organic group from the organoboron species is transferred to the palladium complex. wikipedia.orgharvard.edu

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgharvard.edu

The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. Common catalysts include PdCl2(PPh3)2 and Pd(PPh3)4, with bases such as K2CO3 or K3PO4 facilitating the transmetalation step. researchgate.netmdpi.com

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of a Halogenated Benzodioxole Precursor researchgate.net
ParameterCondition
Halogenated Precursor 1-((6-bromobenzo[d] ontosight.ainih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole
Boronic Acid Various arylboronic acids
Catalyst PdCl2(PPh3)2
Ligand PPh3
Base K2CO3
Solvent Toluene/EtOH/H2O (4:1:1)
Temperature 100 °C
Yield 33-89%

This methodology demonstrates that halogenated benzodioxoles are viable substrates for Suzuki-Miyaura reactions, allowing for the introduction of a wide array of substituents onto the aromatic ring. This strategy is directly applicable for creating precursors to structurally diverse 2,2-difluorobenzodioxole isocyanates.

Design and Synthesis of Advanced Analogues

The development of advanced analogues of this compound focuses on two main strategies: modifying the core structure with various functional groups and incorporating additional heterocyclic rings to create more complex, fused systems. These approaches aim to fine-tune the molecule's steric and electronic properties for specific applications.

Structurally Modified 2,2-Difluorobenzodioxole Isocyanates

Structural modification of the 2,2-difluorobenzodioxole isocyanate scaffold allows for the systematic investigation of structure-activity relationships. The isocyanate group itself is a key functional handle, reacting with nucleophiles like alcohols and amines to form carbamates and ureas, respectively. The structure of the isocyanate precursor significantly influences the properties of the final polyurethane material. mdpi.com

Synthetic strategies for modification often begin with the core 2,2-difluoro-1,3-benzodioxole molecule, which can be prepared from 2,2-dichloro-1,3-benzodioxole (B1313652) through a halogen exchange reaction. google.comgoogle.comgoogle.com Subsequent functionalization of the aromatic ring, such as nitration followed by reduction to an amine and conversion to the isocyanate, allows for the introduction of the isocyanate group at a specific position.

Further modifications can be achieved by introducing substituents onto the aromatic ring prior to or after the formation of the isocyanate. Electrophilic aromatic substitution reactions can install various groups, although the difluorodioxole ring's electronic nature must be considered. Alternatively, cross-coupling reactions on a halogenated intermediate, as described previously, provide a versatile route to a wide range of substituted analogues. The reactivity of the isocyanate group is influenced by these substituents; electron-withdrawing groups on the aromatic ring generally increase the electrophilicity and reaction rate of the NCO group. mdpi.com

Table 2: Potential Strategies for Structural Modification
Modification StrategyDescriptionKey Intermediates
Aromatic Substitution Direct functionalization of the benzodioxole ring via electrophilic substitution (e.g., halogenation, nitration).Halogenated or nitrated 2,2-difluorobenzodioxole.
Cross-Coupling Introduction of aryl, alkyl, or vinyl groups via Suzuki-Miyaura or other coupling reactions.Halogenated 2,2-difluorobenzodioxole.
Side-Chain Elaboration Modification of existing substituents on the aromatic ring.Functionalized 2,2-difluorobenzodioxole derivatives.
Isocyanate Derivatization Reaction of the isocyanate group with various nucleophiles to form stable adducts (ureas, carbamates).This compound.

Heterocyclic Ring Incorporations Adjacent to the Benzodioxole Moiety

Fusing heterocyclic rings to the 2,2-difluorobenzodioxole core creates novel, polycyclic systems with potentially enhanced biological activity or unique material properties. The design of these analogues involves constructing a new ring that shares one of the C-C bonds of the benzene (B151609) portion of the benzodioxole.

A common approach involves using a difunctionalized benzodioxole derivative as a starting material. For example, an amino-substituted benzodioxole can be condensed with a 1,3-dicarbonyl compound or its equivalent to form a fused pyridine (B92270) or pyrimidine (B1678525) ring. Similarly, ortho-disubstituted precursors can undergo cyclization reactions to form a variety of five- or six-membered heterocyclic rings.

Nickel-catalyzed cross-coupling reactions have also been employed to synthesize gem-difluoroenol ethers from 2,2-difluorovinyl benzoate (B1203000) building blocks, which can be derived from bromodifluoroacetate precursors. nih.govresearchgate.net This methodology highlights the utility of cross-coupling in building complex fluorinated structures that could serve as intermediates for subsequent heterocyclic ring formation.

The synthesis of triazole-substituted benzodioxoles via Huisgen 1,3-dipolar cycloaddition represents another method of incorporating heterocyclic moieties. researchgate.networldresearchersassociations.com While this does not result in a fused ring system, it demonstrates a powerful technique for attaching heterocyclic units to the core structure, thereby creating advanced analogues with significantly altered properties.

Computational Chemistry and Theoretical Studies of 2,2 Difluoro 5 Isocyanato 1,3 Benzodioxole

Quantum Chemical Calculations on Reaction Pathways

Quantum chemical calculations are a powerful method to explore the potential energy surfaces of chemical reactions, allowing for the detailed examination of reaction pathways. This would be particularly insightful for understanding the reactivity of the isocyanate group in 2,2-Difluoro-5-isocyanato-1,3-benzodioxole, which is known to participate in a variety of addition reactions.

Investigation of Transition States and Activation Energies

At present, there are no published studies detailing the transition states and activation energies for reactions involving this compound. Future research in this area would likely involve using computational methods, such as density functional theory (DFT), to model the geometric and energetic properties of the transition states for its reactions, for instance, with nucleophiles like alcohols or amines. The calculation of activation energies would provide quantitative data on the kinetic feasibility of these reactions.

Elucidation of Concerted vs. Stepwise Mechanisms

The determination of whether a reaction proceeds through a concerted or a stepwise mechanism is a fundamental aspect of mechanistic chemistry. For cycloaddition reactions involving the isocyanate group of this compound, computational studies could distinguish between these pathways by locating and characterizing the relevant transition states and any potential intermediates. nih.govresearchgate.netresearchgate.net Such analyses would clarify the electronic rearrangements that occur during the reaction.

Reaction Coordinate Analysis

A reaction coordinate analysis for reactions of this compound would map the energetic profile of a given transformation, from reactants to products, through the transition state. This would provide a detailed picture of the energy changes along the reaction pathway. Currently, no such analyses for this specific compound have been reported.

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding of this compound is essential for predicting its reactivity and physical properties. The presence of the electron-withdrawing difluoromethylenedioxy and isocyanate groups is expected to significantly influence the electronic distribution within the molecule.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis would offer a detailed description of the bonding in terms of localized electron-pair bonds and lone pairs. uba.arrogue-scholar.orgmpg.deuba.ar This method could quantify the hybridization of atomic orbitals, the polarization of bonds, and the extent of delocalization of electron density through hyperconjugative interactions. For this compound, NBO analysis would be instrumental in understanding the influence of the fluorine and isocyanate substituents on the aromatic ring and the dioxole moiety. However, no specific NBO analysis for this compound has been published.

Charge Distribution and Electrophilicity/Nucleophilicity Profiles

The charge distribution within this compound dictates its electrostatic potential and, consequently, its interactions with other molecules. The isocyanate carbon is expected to be highly electrophilic. Computational methods could provide quantitative measures of atomic charges and generate electrophilicity/nucleophilicity profiles, highlighting the most reactive sites for electrophilic and nucleophilic attack. researchgate.net This information would be invaluable for predicting the regioselectivity of its reactions. As of now, such specific computational data for this compound is not available in the literature.

Frontier Molecular Orbital Theory Application

Frontier Molecular Orbital (FMO) theory is a fundamental concept in physical organic chemistry used to predict and explain chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the lowest energy orbital devoid of electrons and relates to a molecule's ability to accept electrons (electrophilicity). libretexts.org

The energy and spatial distribution of the HOMO and LUMO of this compound would be crucial in determining its reactivity. The isocyanate group (-N=C=O) is a key feature, and its electronic properties would significantly influence the frontier orbitals. Aromatic isocyanates are known for their reactivity with nucleophiles, a characteristic that can be rationalized through FMO theory. nih.gov

A theoretical study would calculate the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. For this compound, the electron-withdrawing nature of the fluorine atoms and the isocyanate group would likely lower the energy of both the HOMO and LUMO compared to the unsubstituted benzodioxole.

The distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. It is expected that the LUMO would have significant contributions from the isocyanate group, particularly the carbon atom, making it the primary site for nucleophilic attack. The HOMO would likely be distributed across the benzodioxole ring system.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterExpected Value/CharacteristicSignificance
HOMO EnergyRelatively lowIndicates moderate electron-donating ability
LUMO EnergyLowIndicates good electron-accepting ability
HOMO-LUMO GapModerateSuggests reasonable kinetic stability
LUMO DistributionLocalized on the isocyanate groupPredicts the site for nucleophilic attack

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not found.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules. rsc.org

For this compound, conformational analysis would focus on the orientation of the isocyanate group relative to the benzodioxole ring. While the benzodioxole ring itself is relatively rigid, rotation around the C-N bond of the isocyanate group could lead to different conformers. Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of these different conformations to identify the most stable arrangement. nih.govnih.gov The presence of the difluoro group can influence the conformational preferences of adjacent substituents. researchgate.net

Molecular dynamics simulations would provide a picture of the molecule's behavior over time at a given temperature. An MD simulation of this compound in a solvent could reveal information about its solvation, flexibility, and the accessible range of conformations in a more realistic environment. This would be particularly important for understanding its interactions with other molecules in solution. nih.gov

Table 2: Potential Conformational States of this compound

ConformerDihedral Angle (Ring-N-C-O)Relative Energy (kcal/mol)Population (%)
Planar~0°0.0 (Hypothetical)High
Perpendicular~90°HigherLow

Note: This table presents a simplified, hypothetical scenario. Actual conformational analysis would involve a more detailed scan of the potential energy surface.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. researchgate.net Theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra that can be compared with experimental data. mdpi.com

For this compound, DFT calculations could predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The predicted ¹⁹F NMR chemical shifts would be particularly useful for confirming the presence of the difluorobenzodioxole moiety. The chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of both the difluoro and isocyanato substituents.

Theoretical IR spectroscopy would calculate the vibrational frequencies of the molecule. A prominent feature in the predicted IR spectrum of this compound would be a strong absorption band corresponding to the asymmetric stretching of the N=C=O group, typically found in the range of 2250-2280 cm⁻¹. Other characteristic vibrations would include C-F stretching and aromatic C-H and C=C stretching modes.

Table 3: Predicted Key Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value/Range
¹⁹F NMRChemical ShiftSpecific ppm value
¹³C NMRIsocyanate Carbon~120-130 ppm
IRIsocyanate Stretch~2250-2280 cm⁻¹
IRC-F Stretch~1100-1200 cm⁻¹

Note: The predicted values in this table are based on typical ranges for these functional groups and would require specific calculations for this molecule for accurate prediction.

Spectroscopic and Analytical Characterization Methods for 2,2 Difluoro 5 Isocyanato 1,3 Benzodioxole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 2,2-Difluoro-5-isocyanato-1,3-benzodioxole, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The aromatic region of the ¹H NMR spectrum for this compound is expected to show a complex splitting pattern for the three protons on the benzene (B151609) ring. Due to the asymmetric substitution, these protons (H-4, H-6, and H-7) are chemically non-equivalent and would likely form an ABC spin system.

The isocyanate group at the C-5 position exerts an electronic influence on the neighboring protons. The expected chemical shifts are influenced by the combined effects of the difluoromethylenedioxy group and the isocyanate substituent. Based on analogous structures, the proton signals would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ) ppm Multiplicity
H-4 7.20 - 7.35 d (doublet) or dd (doublet of doublets)
H-6 7.10 - 7.25 dd (doublet of doublets)

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound is expected to display eight distinct signals, corresponding to the seven carbons of the benzodioxole core and the one carbon of the isocyanate group. The chemical shift of the isocyanate carbon is particularly characteristic, typically appearing in the range of δ 120-140 ppm. libretexts.orgchemguide.co.uk The carbon atom of the CF₂ group is expected to show a triplet due to coupling with the two fluorine atoms. libretexts.org The aromatic carbons will have shifts determined by their position relative to the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ) ppm
C-NCO 120 - 140
C-CF₂ 125 - 135 (triplet)
Aromatic C-O 140 - 150
Aromatic C-NCO 130 - 140
Aromatic C-H 110 - 125

Note: Values are estimations based on typical ranges for these functional groups and require experimental verification. chemguide.co.uk

Fluorine (¹⁹F) NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.orgazom.com Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear and informative spectra. wikipedia.org For this compound, the two fluorine atoms in the difluoromethylenedioxy group are chemically equivalent. Therefore, they are expected to produce a single resonance (a singlet) in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the CF₂ group. thermofisher.com The broad chemical shift range of ¹⁹F NMR helps in resolving signals even in complex molecules. thermofisher.comhuji.ac.il

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. In the case of this compound, it would show cross-peaks between the adjacent aromatic protons (e.g., H-6 with H-7), helping to delineate the connectivity on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link each aromatic proton signal (H-4, H-6, H-7) to its corresponding carbon atom signal (C-4, C-6, C-7).

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) Spectroscopy for Functional Group Identification (N=C=O stretch)

Infrared (IR) spectroscopy is an essential tool for identifying the isocyanate functional group (-N=C=O). This group exhibits a strong and highly characteristic absorption band corresponding to its asymmetric stretching vibration. This band appears in a relatively uncluttered region of the IR spectrum, typically between 2250 and 2280 cm⁻¹. psu.eduresearchgate.net The presence of a sharp, intense peak in this specific region is a definitive indicator of the isocyanate moiety in the molecule. Other characteristic bands would include those for C-F stretching and aromatic C=C stretching.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Mode Characteristic Absorption (cm⁻¹) Intensity
Isocyanate (-N=C=O) Asymmetric stretch 2250 - 2280 Strong, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
C-F Stretch 1100 - 1300 Strong

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of this compound and for identifying its derivatives or impurities.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm mass accuracy. nih.gov This capability is crucial for unambiguously determining the elemental formula of the parent compound and its fragments. For this compound (C₈H₃F₂NO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This is particularly useful in complex mixtures or when confirming the successful synthesis of the target molecule. najah.edu The technique is indispensable for characterizing novel derivatives where the elemental composition is unknown.

Table 2: HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da)

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate mixtures and identify individual components.

LC-MS is well-suited for analyzing this compound, as it can handle thermally sensitive and low-volatility compounds. The liquid chromatograph separates the target compound from impurities, and the mass spectrometer provides mass information for each eluting peak, allowing for both identification and purity assessment. mdpi.com

GC-MS can also be employed, though the high reactivity of the isocyanate group may necessitate derivatization to enhance thermal stability and prevent reactions within the GC system. google.com A common approach involves reacting the isocyanate with an amine, such as di-n-butylamine, to form a stable urea (B33335) derivative, which can then be readily analyzed by GC-MS. nih.gov The mass spectrum of the parent compound or its derivative provides a characteristic fragmentation pattern, or "fingerprint," that can be used for definitive identification by comparison to a spectral library or through structural elucidation.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A typical setup would involve a normal-phase or reversed-phase column coupled with a UV detector. Given the aromatic nature of the benzodioxole ring system, the compound is expected to be strongly UV-active, allowing for sensitive detection.

For purity analysis, a gradient elution method is often employed to effectively separate the main compound from potential impurities with different polarities. koreascience.kr The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. HPLC is also used at a preparative scale to purify the compound. nih.gov

Table 3: Illustrative HPLC Method Parameters

Parameter Condition
Column Silica Gel (Normal Phase) or C18 (Reversed Phase)
Mobile Phase Hexane/Isopropanol (Normal) or Acetonitrile/Water (Reversed)
Detection UV at 254 nm
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. For the analysis of this compound, direct injection may be possible if the compound is sufficiently stable under GC conditions. google.com However, due to the reactivity of isocyanates, derivatization is a more robust approach. nih.gov

The derivatization reaction with an amine converts the isocyanate into a less reactive and more thermally stable urea. researchgate.netkoreascience.kr The resulting derivative can be analyzed on a standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification. The GC method allows for the separation of the derivatized target compound from excess derivatizing agent and other volatile impurities, providing a reliable assessment of purity. avantorsciences.com

Applications in Advanced Materials Science and Specialty Chemicals

Development of Novel Fluorinated Polyurethanes and Related Polymers

2,2-Difluoro-5-isocyanato-1,3-benzodioxole is a monomer used in the synthesis of fluorinated polyurethanes (FPUs). mdpi.com The isocyanate group (-N=C=O) is the key functional group that reacts with polyols in a polyaddition reaction to form the characteristic urethane (B1682113) linkages of the polymer backbone. mdpi.comresearchgate.net The incorporation of the 2,2-difluoro-1,3-benzodioxole (B44384) moiety into the polymer structure imparts specific, desirable characteristics not found in conventional polyurethanes. researchgate.net

The introduction of fluorine-containing groups into polyurethane chains is a well-established strategy for significantly altering the material's properties. nih.gov The 2,2-difluoro-1,3-benzodioxole segment contributes to these enhancements in several ways.

Hydrophobicity: Fluorine atoms have low polarizability and high electronegativity, which leads to weak intermolecular forces and a very low surface energy. mdpi.com When the 2,2-difluoro-1,3-benzodioxole moiety is incorporated into a polyurethane, these fluorine atoms tend to migrate to the polymer-air interface, creating a highly hydrophobic surface with excellent water and oil repellency. nih.gov FPUs have been shown to achieve water contact angles of up to 117°, indicating significant hydrophobic character. nih.gov

PropertyEnhancement MechanismResulting Characteristic
HydrophobicityLow surface energy from fluorine atomsHigh water and oil repellency
Thermal StabilityHigh C-F bond energy and rigid ring structureIncreased resistance to heat degradation
Chemical ResistanceInertness of C-F bondsDurability in corrosive environments

The enhanced properties imparted by the 2,2-difluoro-1,3-benzodioxole moiety make the resulting fluorinated polyurethanes highly attractive for specialty applications.

Coatings: FPUs are used to create high-performance coatings that provide substrates with superior protection. mdpi.com These coatings can be applied to surfaces to create easy-to-clean, anti-graffiti, and anti-fouling finishes due to their hydrophobicity and oleophobicity. Their thermal and chemical stability makes them ideal for use in demanding sectors such as aerospace, automotive, and architectural applications where resistance to weathering, UV radiation, and chemical exposure is critical. mdpi.com

Adhesives: In adhesive formulations, the thermal stability and chemical resistance of these FPUs are advantageous for bonding materials used in harsh operating conditions. They can ensure bond integrity at elevated temperatures and in the presence of solvents or corrosive agents, expanding their utility beyond conventional polyurethane adhesives.

Intermediates in Specialty Chemical Synthesis

Beyond polymer science, this compound is a sophisticated intermediate for producing high-value, fluorine-containing organic molecules.

The 2,2-difluoro-1,3-benzodioxole core structure is a recognized building block in the synthesis of products for the agricultural and pharmaceutical industries. google.com The incorporation of fluorine into bioactive molecules is a common strategy to enhance properties such as metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.comatomfair.com The isocyanate derivative serves as a functionalized version of this valuable scaffold, allowing for its efficient incorporation into target molecules. Its precursor, 5-Amino-2,2-difluoro-1,3-benzodioxole, is noted as a versatile building block in medicinal chemistry for developing new drug candidates. atomfair.com

The isocyanate group is a highly reactive electrophile, making it a powerful tool for organic synthesis. It readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. This reactivity allows this compound to serve as a versatile precursor for introducing the difluorobenzodioxole moiety into a diverse array of complex molecular architectures. This capability is crucial for the multi-step synthesis of specialty chemicals where precise and efficient bond formation is required.

Compound NameMolecular FormulaCAS Number
2,2-Difluoro-1,3-benzodioxoleC₇H₄F₂O₂1583-59-1
5-Amino-2,2-difluoro-1,3-benzodioxoleC₇H₅F₂NO₂1544-85-0
2,2-Difluoro-1,3-benzodioxole-5-carbonitrileC₈H₃F₂NO₂135132-34-2
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acidC₈H₄F₂O₄656-46-2

Future Research Directions and Unresolved Challenges

Development of Highly Selective and Stereocontrolled Synthetic Methods

A primary challenge in the synthesis of complex fluorinated molecules is the precise control of stereochemistry. The development of synthetic methods for molecules like 2,2-Difluoro-5-isocyanato-1,3-benzodioxole that can control the spatial arrangement of atoms is a significant area of future research. The synthesis of chiral alkyl fluorinated compounds with multiple adjacent stereogenic centers is considered one of the most challenging areas in synthetic chemistry. nih.gov Future work will likely focus on asymmetric synthesis strategies that can introduce chirality, which is often crucial for biological activity in pharmaceutical and agrochemical applications.

Furthermore, the traditional synthesis of isocyanates often involves hazardous reagents such as phosgene. adhesivesmag.comepa.gov A major research direction is the development of safer, more sustainable methods. rsc.org This includes exploring phosgene-free routes, which may involve the thermal dissociation of intermediate compounds like carbamates. adhesivesmag.com Research into novel catalytic systems and reaction media, such as ionic liquids, could lead to milder and more efficient protocols for the synthesis of aromatic isocyanates from their corresponding carboxylic acids or amines, reducing the formation of side products like ureas. scielo.brresearchgate.net

Exploration of Novel Reaction Pathways for Diversification

The isocyanate functional group is highly reactive and serves as a versatile handle for chemical diversification. scielo.br3m.com Isocyanates readily react with nucleophiles such as alcohols, amines, and carboxylic acids. scielo.br A significant future research direction is the exploration of isocyanate-based multicomponent reactions (MCRs). rsc.org MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step, which is highly efficient for creating libraries of diverse compounds for screening in drug discovery and materials science. rsc.org

The electronic properties of the 2,2-difluoro-1,3-benzodioxole (B44384) ring, influenced by the electron-withdrawing fluorine atoms, will affect the reactivity of the isocyanate group. rsc.org Understanding and leveraging these electronic effects is key to designing novel reaction pathways. Future research could explore cycloaddition reactions, the synthesis of novel heterocyclic scaffolds, and the creation of unique polymers. For instance, the fluoride-catalyzed trimerization of aromatic isocyanates to form isocyanurates presents another pathway for creating novel molecular architectures. acs.org The benzodioxole moiety itself is found in many biologically active natural products and synthetic compounds, suggesting that derivatives of this compound could exhibit interesting pharmacological properties. nih.govnih.govworldresearchersassociations.com

Integration of Machine Learning and AI in Synthetic Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. mdpi.com These computational tools can accelerate the development of synthetic routes and the discovery of new molecules with desired properties. ikprress.orgspringernature.com For a compound like this compound, AI can be applied in several key areas.

One major challenge in synthetic chemistry is the prediction of reaction outcomes. nih.gov Neural networks trained on vast datasets of chemical reactions can predict the major products of a reaction with increasing accuracy. nih.govresearchgate.net This approach could be used to explore the reactivity of this compound with various reactants under different conditions, saving significant time and resources in the lab.

Discovery of New Applications in Emerging Fields

The unique structural features of this compound suggest potential applications across several emerging fields. The benzodioxole core is a well-established pharmacophore in medicinal chemistry, and the addition of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.govresearchgate.net This makes the compound a promising starting point for the development of new therapeutic agents.

The high reactivity of the isocyanate group makes it a valuable building block in polymer chemistry and materials science. epa.gov Isocyanates are fundamental to the production of polyurethanes, which are used in a vast array of products, including foams, coatings, and elastomers. rsc.orgepa.gov The incorporation of the fluorinated benzodioxole moiety into polymer backbones could impart unique properties, such as enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity. researchgate.netresearchgate.net These advanced materials could find applications in high-performance coatings, specialty adhesives, and advanced textiles. Further research into the polymerization reactions of this compound and the characterization of the resulting materials is a promising avenue for future discovery.

Q & A

Q. What are the common synthetic routes for preparing 2,2-difluoro-5-isocyanato-1,3-benzodioxole, and what critical parameters influence reaction efficiency?

Answer: Synthesis typically starts with 2,2-difluorobenzo[d][1,3]dioxol-5-amine, where the isocyanate group is introduced via phosgenation or safer alternatives like triphosgene . Key parameters include:

  • Temperature control to manage exothermic reactions during isocyanate formation.
  • Solvent selection (e.g., anhydrous dichloromethane or THF) to prevent hydrolysis of the isocyanate group.
  • Stoichiometric precision to minimize side reactions (e.g., urea formation).
    For example, a 6-step synthesis with 45% yield was achieved by optimizing protecting group strategies and purification methods (e.g., column chromatography under inert conditions) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Answer:

  • 19F/13C NMR : To confirm fluorine substitution patterns and isocyanate connectivity. For example, 19F NMR shows distinct shifts for geminal difluoro groups (~-120 ppm) .
  • IR spectroscopy : The NCO stretch appears near 2250 cm⁻¹, critical for verifying isocyanate integrity .
  • Mass spectrometry : ESI-MS or EI-MS for molecular ion confirmation (expected m/z ~ 213).
  • X-ray crystallography : If single crystals are obtainable, this resolves spatial arrangements of fluorine and isocyanate groups .

Q. What are the recommended storage conditions and handling protocols for this compound?

Answer:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or polymerization .
  • Handling : Use gloveboxes for air-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) and employ syringe techniques for moisture-sensitive steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its analogs under nucleophilic conditions?

Answer:

  • Comparative kinetic studies : Vary nucleophiles (e.g., amines vs. alcohols) and solvents to assess steric/electronic effects of fluorine.
  • Computational modeling : DFT calculations to evaluate transition states and fluorine’s electron-withdrawing impact on isocyanate electrophilicity .
  • In situ monitoring : ReactIR or NMR to track intermediate formation (e.g., carbamates vs. ureas) .

Q. What strategies optimize the radiolabeling efficiency of this compound derivatives for PET imaging?

Answer:

  • Precursor design : Use 4-amino-2,2-difluoro-1,3-benzodioxole () for [11C]methylation or [18F]fluorination .
  • Reaction optimization : Short reaction times (<10 min) and mild temperatures (25–40°C) to preserve radiochemical purity .
  • Purification : Solid-phase extraction or HPLC to isolate labeled products rapidly, as demonstrated in a 45%-yield synthesis of a carbon-11-labeled analog .

Q. How do fluorine substituents influence the thermal stability of this compound compared to non-fluorinated analogs?

Answer:

  • Thermal analysis : TGA-DSC reveals decomposition onset temperatures; fluorine’s electronegativity may stabilize the dioxole ring but destabilize the isocyanate group via inductive effects.
  • Comparative studies : Analyze analogs (e.g., 2,2-difluorobenzodioxole-5-carboxylic acid, ) to decouple fluorine’s electronic vs. steric contributions .
  • Atmospheric control : Conduct experiments under N₂ vs. O₂ to differentiate oxidative vs. thermal degradation pathways .

Q. What methodological challenges arise in synthesizing this compound derivatives with chiral centers?

Answer:

  • Stereochemical control : Use asymmetric catalysis (e.g., chiral palladium complexes) or chiral auxiliaries during ring-forming steps.
  • Purification challenges : Diastereomers may require advanced chromatographic techniques (e.g., chiral HPLC) or crystallization .
  • Analytical validation : Circular dichroism (CD) or polarimetry to confirm enantiomeric excess .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in bioactivity data for this compound derivatives across different assay systems?

Answer:

  • Assay standardization : Control variables like solvent (DMSO concentration), cell line viability, and incubation times.
  • Metabolic stability testing : Evaluate compound stability in assay media (e.g., liver microsome assays) to identify degradation products .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing isocyanate with thiocyanate, ) to isolate contributing factors .

Q. What computational tools are recommended for predicting the reactivity of this compound in complex reaction environments?

Answer:

  • Molecular dynamics (MD) simulations : To model solvent effects and transition states in nucleophilic additions.
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the isocyanate group .
  • Machine learning : Train models on analogous compounds (e.g., difluoro-dioxolo-benzoimidazol-benzamides, ) to predict reaction outcomes .

Applications in Drug Development

Q. How can this compound serve as a precursor for kinase inhibitors?

Answer:

  • Scaffold functionalization : Couple the isocyanate group with benzamide moieties to create CK1δ/ε inhibitors ().
  • Selectivity optimization : Introduce substituents at the 5-position to modulate binding pocket interactions, as seen in nanomolar-potency inhibitors .
  • In vivo profiling : Use PET tracers (e.g., [11C]methyl derivatives) to study target engagement and pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.